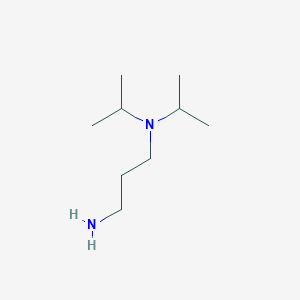

(3-Aminopropyl)bis(propan-2-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

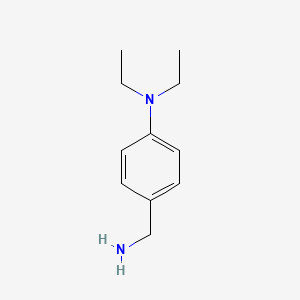

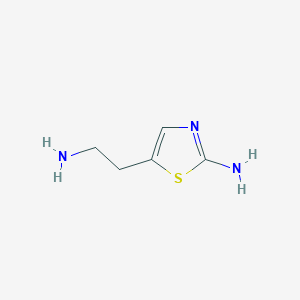

“(3-Aminopropyl)bis(propan-2-yl)amine” is a chemical compound with the molecular weight of 158.29 . It is also known as N1,N~1~-diisopropyl-1,3-propanediamine .

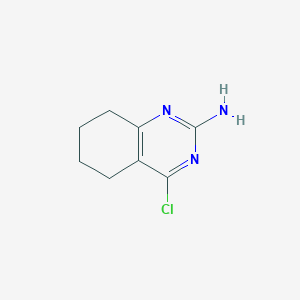

Molecular Structure Analysis

The InChI code for “(3-Aminopropyl)bis(propan-2-yl)amine” is 1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(3-Aminopropyl)bis(propan-2-yl)amine” is a liquid at room temperature . It has a molecular weight of 158.29 .Wissenschaftliche Forschungsanwendungen

Synthesis of Chitosan-Based Hydrogels

“(3-Aminopropyl)bis(propan-2-yl)amine” can be used to synthesize chitosan-based hydrogels . These hydrogels have potential biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and wound dressings.

Functionalization of Nanoparticles

This compound can be used for the functionalization of nanoparticles . The process yields terminal −NH2 groups on the nanoparticles, which can be further modified for various applications, including targeted drug delivery, imaging, and biosensing.

Synthesis of Water-Dispersible Polyurethanes

“(3-Aminopropyl)bis(propan-2-yl)amine” can serve as an internal dispersing agent for the synthesis of water-dispersible polyurethanes . These polyurethanes can be used in coatings, adhesives, sealants, and elastomers.

Preparation of Photomagnetic Coordination Polymers

This compound can be used as a ligand in the preparation of photomagnetic coordination polymers . These polymers have applications in data storage, sensors, and optoelectronic devices.

Synthesis of Macrocyclic Compounds

“(3-Aminopropyl)bis(propan-2-yl)amine” can be used in the synthesis of N- and O-containing macrocycles . These macrocycles can be used in the development of new materials and catalysts.

Fluorophore Groups

This compound can be used in the synthesis of macrocycles with additional fluorophore groups . These groups can be used in fluorescence microscopy, flow cytometry, and other fluorescence-based applications.

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is often used in the synthesis of other compounds, and its targets would depend on the specific context of its use .

Mode of Action

It is known to be used in the functionalization of nanoparticles, where it provides terminal −nh2 groups for further modifications . This suggests that it may interact with its targets through these amine groups.

Biochemical Pathways

Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles .

Result of Action

Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles, which could have various effects depending on the specific context .

Eigenschaften

IUPAC Name |

N',N'-di(propan-2-yl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGRDTXELAFGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549921 |

Source

|

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)bis(propan-2-yl)amine | |

CAS RN |

53485-05-5 |

Source

|

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)